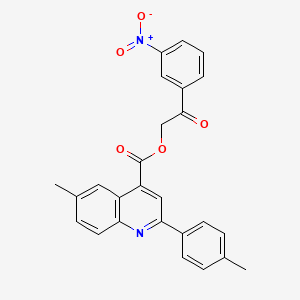![molecular formula C24H18FN3O5 B11665868 4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B11665868.png)
4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a diazinan ring, and a benzoic acid moiety. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific research areas.
准备方法
The synthesis of 4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents used in these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules with potential biological activity.
科学研究应用
4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid has numerous applications in scientific research. It has been studied for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and metabolic disorders. Additionally, it has been used in the development of selective anticancer agents targeting specific proteins such as Bcl-2 . Its ability to inhibit histone deacetylases (HDACs) also makes it a valuable tool in epigenetic research.
作用机制
The compound exerts its effects through the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for various diseases.
相似化合物的比较
4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid can be compared to other similar compounds, such as 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid . While both compounds share a fluorophenyl group and a benzoic acid moiety, their differences in structure lead to distinct biological activities and applications. The unique combination of functional groups in this compound makes it particularly effective in inhibiting HDACs and targeting specific proteins involved in disease progression.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique structure and ability to interact with biological targets make it a valuable tool in medicinal chemistry, epigenetic research, and the development of therapeutic agents
属性
分子式 |
C24H18FN3O5 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC 名称 |
4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H18FN3O5/c1-13-11-16(14(2)27(13)18-7-3-15(4-8-18)23(31)32)12-20-21(29)26-24(33)28(22(20)30)19-9-5-17(25)6-10-19/h3-12H,1-2H3,(H,31,32)(H,26,29,33)/b20-12+ |
InChI 键 |
DHDSBNKKVGECOV-UDWIEESQSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665785.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665787.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665791.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665792.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665796.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665816.png)
![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665834.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665836.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11665841.png)
![6-Cyclopropyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665855.png)
![N'-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11665860.png)
![Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11665861.png)
